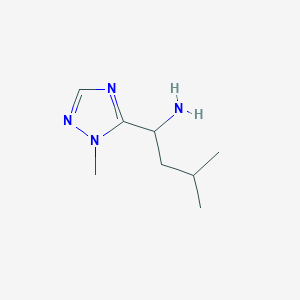![molecular formula C12H18N2O2S B1418921 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione CAS No. 1155097-10-1](/img/structure/B1418921.png)
2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Vue d'ensemble
Description
“2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione” is a compound that belongs to the class of thiazolidinones . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities .
Synthesis Analysis
Thiazolidinones, such as “2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione” includes a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The InChI code for this compound is 1S/C12H18N2O2S.ClH/c1-9-7-14 (17 (15,16)8-9)12-5-3-11 (4-6-12)10 (2)13;/h3-6,9-10H,7-8,13H2,1-2H3;1H .
Chemical Reactions Analysis
Thiazolidinones, including “2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione”, are known to participate in various chemical reactions . They are used as vehicles in the synthesis of valuable organic combinations .
Applications De Recherche Scientifique
Substrate-Specific ERK1/2 Inhibitors : Analog compounds of 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione have been studied for their potential as substrate-specific ERK1/2 inhibitors, showing promising results in inhibiting cell proliferation and inducing apoptosis in human leukemia cells. This suggests potential applications in developing new cancer treatments (Li et al., 2009).
Antidiabetic and Hypolipidemic Agents : Research has been conducted on similar compounds for their antidiabetic and hypolipidemic activities. One study found that specific analogs possessed higher hypoglycemic and hypolipidemic activities compared to certain existing treatments, indicating potential for diabetes and lipid disorder management (Sohda et al., 1982).
Antibacterial and Antifungal Agents : Compounds related to 2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione have shown significant antibacterial and antifungal properties. This indicates potential applications in developing new antimicrobial agents (Aneja et al., 2011).
Dual Signaling Pathway Inhibitors for Cancer Treatment : Research has identified that certain thiazolidine-2,4-dione derivatives act as dual inhibitors of critical signaling pathways in cancer cells, suggesting their potential as novel anticancer agents (Li et al., 2010).
Selective Sphingosine Kinase-2 Inhibitors : Studies have explored the use of thiazolidine-2,4-dione analogs as selective inhibitors of Sphingosine Kinase-2, an enzyme involved in cancer cell growth and survival. This research indicates potential applications in cancer therapy (Liu et al., 2013).
Molecular Structure Investigations : The molecular structure of similar compounds has been investigated, revealing insights into their conformation and interaction potentials, which is crucial for designing drugs with specific target interactions (Wang et al., 2010).
Aldose Reductase Inhibitors : Thiazolidine-2,4-dione derivatives have been studied as potent aldose reductase inhibitors, which could have applications in managing complications of diabetes, such as diabetic neuropathy (Sohda et al., 1982).
Anti-Inflammatory Agents : Some thiazolidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, showing potential as interventional agents for various inflammatory conditions (Santos et al., 2005).
Microwave-Irradiated Reactions : The compound and its derivatives have been utilized in microwave-irradiated reactions, demonstrating an efficient synthesis pathway for potential pharmaceutical compounds (Rábarová et al., 2004).
Bicyclic Compound Synthesis : The compound has been used in the synthesis of bicyclic compounds, which are of interest in pharmaceutical chemistry due to their complex structure and potential biological activities (Badr et al., 1981).
Orientations Futures
Thiazolidinones, including “2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in the research of these compounds may focus on developing multifunctional drugs and improving their activity .
Propriétés
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(13-2)11-4-6-12(7-5-11)14-8-3-9-17(14,15)16/h4-7,10,13H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLJRBUFXSNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



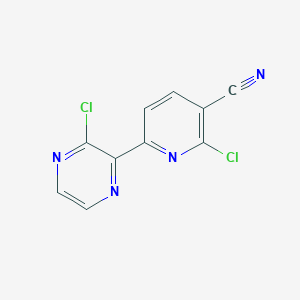
![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)

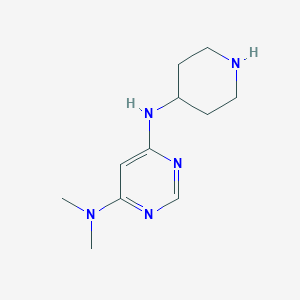
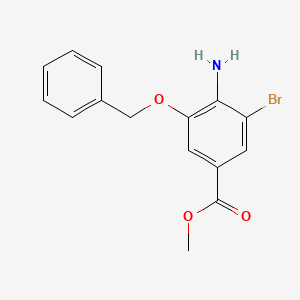
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
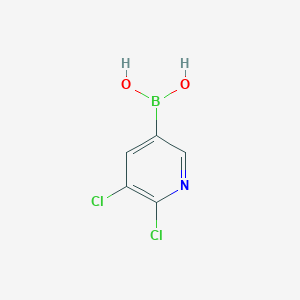
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
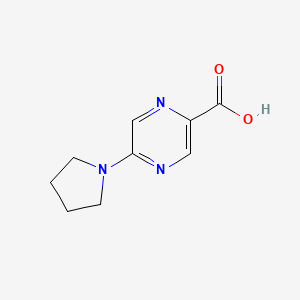
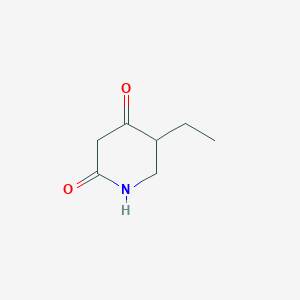
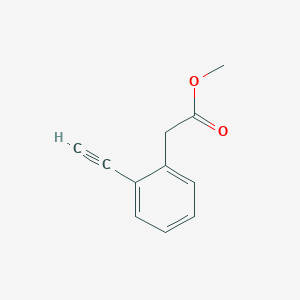
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
